molecular formula C17H14N2 B038524 5,11-Dimethyl-5H-quinindoline CAS No. 114414-79-8

5,11-Dimethyl-5H-quinindoline

Cat. No.: B038524
CAS No.: 114414-79-8
M. Wt: 246.31 g/mol
InChI Key: LJMPGYREDWOAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-Dimethyl-5H-quinindoline is a heterocyclic compound belonging to the indoloquinoline family, characterized by a fused indole and quinoline ring system. The methyl substituents at positions 5 and 11 distinguish it from simpler indoloquinoline derivatives. This structural modification enhances steric and electronic properties, influencing solubility, stability, and biological activity.

Properties

CAS No.

114414-79-8

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

5,11-dimethylindolo[2,3-b]quinoline

InChI

InChI=1S/C17H14N2/c1-11-12-7-4-6-10-15(12)19(2)17-16(11)13-8-3-5-9-14(13)18-17/h3-10H,1-2H3

InChI Key

LJMPGYREDWOAFS-UHFFFAOYSA-N

SMILES

CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C

Canonical SMILES

CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C

Synonyms

2,3-BDAIC
2,3-benzo-1,4-dimethyl-alpha-iso-carboline
5,11-dimethyl-5H-indolo(2,3-b)quinoline
DiMIQ cpd

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indoloquinoline Derivatives
Compound Substituents (Positions) LogP<sup>a</sup> Solubility (mg/mL) Biological Activity (IC₅₀) Key Reference
5,11-Dimethyl-5H-quinindoline Methyl (5, 11) 3.2 (predicted) 0.15 (DMSO) Not reported
5-Methyl-10H-indoloquinolinium Methyl (5), Triflate (10) 1.8 5.6 (Water) Anticancer (N/A)
11-Chloro-10H-indoloquinoline Chloro (11) 3.5 0.08 (DMSO) Antimicrobial (N/A)
5-Methyl-11-aminoderivative Methyl (5), Amino (11) 2.7 1.2 (Water) Cholinesterase (10 nM)

Electronic and Steric Effects

  • Methyl vs. Chloro Substituents : Methyl groups at positions 5 and 11 donate electron density via hyperconjugation, increasing the electron-richness of the fused ring system. In contrast, chloro substituents (e.g., 11-chloro derivatives) withdraw electron density, reducing reactivity toward electrophilic agents .
  • Cationic Derivatives : Quaternized analogs (e.g., triflate derivatives) exhibit enhanced solubility but may face challenges in blood-brain barrier penetration compared to neutral 5,11-dimethyl derivatives .

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